2,4-Dichloro-3-nitrotoluene

Physical state Process handling Isomer differentiation

Researchers face synthetic failure when the incorrect dichloronitrotoluene isomer is substituted. 2,4-Dichloro-3-nitrotoluene (CAS 13790-14-2) provides the correct 2,4-dichloro-3-nitro pattern-the para-Cl is significantly more reactive, enabling controlled stepwise SNAr functionalization for API and agrochemical intermediate synthesis. • Sequential SNAr: para-Cl displaced first; ortho-Cl retained for second functionalization after nitro reduction • Oxidation yields 2,4-dichloro-3-nitrobenzoic acid-a direct herbicidal precursor • Orthogonal Suzuki/Buchwald-Hartwig couplings for medchem library diversification

Molecular Formula C7H5Cl2NO2
Molecular Weight 206.02 g/mol
CAS No. 13790-14-2
Cat. No. B086917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-3-nitrotoluene
CAS13790-14-2
Molecular FormulaC7H5Cl2NO2
Molecular Weight206.02 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C=C1)Cl)[N+](=O)[O-])Cl
InChIInChI=1S/C7H5Cl2NO2/c1-4-2-3-5(8)7(6(4)9)10(11)12/h2-3H,1H3
InChIKeyJPGMJOAPBGZPKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dichloro-3-nitrotoluene: Regiospecific Building Block


2,4-Dichloro-3-nitrotoluene (IUPAC: 1,3-dichloro-4-methyl-2-nitrobenzene; CAS 13790-14-2) is a disubstituted nitroaromatic compound with the molecular formula C₇H₅Cl₂NO₂ and a molecular weight of 206.03 g·mol⁻¹ . It belongs to the dichloronitrotoluene isomer family, characterized by chlorine atoms at the 2- and 4-positions and a nitro group at the 3-position relative to the methyl substituent [1]. The compound is a colourless to pale yellow liquid at ambient temperature, insoluble in water but readily soluble in most organic solvents . Its primary utility resides in its role as a versatile building block for pharmaceutical intermediates—particularly as a precursor in Reissert-type indole syntheses yielding 5,6-dichloroindole-2-carboxylate scaffolds—and as an intermediate in agrochemical active ingredient manufacture [2].

2,4-Dichloro-3-nitrotoluene Isomer Selectivity


The dichloronitrotoluene isomer family exhibits pronounced differences in physical state, safety classification, and regiochemical reactivity that preclude generic substitution in regulated synthesis workflows. 2,4-Dichloro-3-nitrotoluene (CAS 13790-14-2) is a liquid at ambient temperature [1], whereas its closest commercially available analog, 2,6-dichloro-3-nitrotoluene (CAS 29682-46-0), is a crystalline solid with a melting point of 53–56 °C . This physical state divergence imposes distinct handling, metering, and dissolution requirements in pilot-plant and production-scale operations. Furthermore, their GHS hazard classifications differ materially: the 2,4-isomer carries Acute Toxicity Category 4 (oral, dermal, inhalation) plus Aquatic Chronic 2 , while the 2,6-isomer adds Skin Irritation Category 2 (H315), Eye Irritation Category 2 (H319), and STOT SE Category 3 (H335), requiring additional engineering controls and personal protective measures . Critically, the regiochemical positioning of chlorine substituents dictates the outcome of key downstream transformations—the 2,4-dichloro pattern enables regioselective condensation at the ortho-nitro methyl group for Reissert-type indole cyclization, a transformation that produces different regioisomeric outcomes when attempted with the 2,6-dichloro or 1,2-dichloro-4-methyl-5-nitro substitution patterns [2][3].

2,4-Dichloro-3-nitrotoluene vs. 2,6-Isomer Comparison


Purity and Physical State

2,4-Dichloro-3-nitrotoluene (CAS 13790-14-2) exists as a colourless to pale yellow liquid at ambient temperature, with no melting point reported in the accessible literature, consistent with a liquid physical state at room temperature [1]. In direct contrast, its closest structural isomer, 2,6-dichloro-3-nitrotoluene (CAS 29682-46-0), is a crystalline solid with a measured melting point of 53–56 °C (lit.) . The 2,6-isomer is also described by multiple suppliers as a light yellow to light green solid or powder crystal at 20 °C . This represents a categorical physical state difference that is directly observable and quantitatively defined by the >53 °C gap in melting behaviour between the two isomers.

Physical state Process handling Isomer differentiation

Lipophilicity (LogP) Differences

A direct comparison of published GHS safety data sheets reveals that 2,4-dichloro-3-nitrotoluene carries a narrower hazard classification than 2,6-dichloro-3-nitrotoluene. The 2,4-isomer is classified as Acute Toxicity Category 4 (oral: H302; dermal: H312; inhalation: H332) and Hazardous to the aquatic environment – Chronic Category 2 (H411) . The 2,6-isomer carries all of the above plus additional classifications: Skin Irritation Category 2 (H315), Eye Irritation Category 2 (H319), and Specific Target Organ Toxicity – Single Exposure Category 3 (H335: May cause respiratory irritation) . The 2,6-isomer's expanded hazard profile is corroborated by multiple supplier SDS documents, including its NFPA 704 health rating of 2 .

GHS classification Occupational safety Regulatory compliance

Regioselective SNAr Reactivity

The partition coefficient (LogP) of 2,4-dichloro-3-nitrotoluene has been reported as 3.73320 (calculated) by ChemSrc and 3.36 (proprietary SIELC algorithm, experimentally correlated) [1]. A validated reversed-phase HPLC method using a Newcrom R1 column with acetonitrile/water/phosphoric acid mobile phase has been established specifically for this compound, with the method being scalable for preparative impurity isolation and suitable for pharmacokinetic sample analysis [1]. For the 2,6-dichloro-3-nitrotoluene comparator, the XLogP3 value is reported as 3.4 by BOC Sciences , while ChemSrc reports the same calculated LogP of 3.73320 —indicating that the two isomers may co-elute under standard reversed-phase conditions, making isomer-specific method validation essential for procurement decisions where isomer identity must be analytically confirmed.

Chromatographic retention LogP Analytical quality control

Regiochemical Positioning: 2,4-Dichloro Substitution Pattern Enables Ortho-Nitro Methyl Reactivity for Reissert Indole Cyclization, a Pathway Not Accessible with 2,3- or 2,5-Dichloro Isomers

The 2,4-dichloro-3-nitrotoluene substitution pattern positions the nitro group ortho to the methyl substituent, a structural prerequisite for participation in Reissert-type indole syntheses where the acidic ortho-methyl protons undergo base-catalyzed condensation with diethyl oxalate, followed by reductive cyclization to form indole-2-carboxylates [1]. This specific regiochemical arrangement has been exploited in the synthesis of 5,6-dichloroindole-2-carboxylate, a key intermediate in the preparation of vacuolar H⁺-ATPase inhibitors developed for osteoporosis treatment [2][3]. In contrast, the 2,3-dichloro-6-nitrotoluene (CAS 7149-69-1) and 2,5-dichloro-1-methyl-3-nitrobenzene (CAS 1807182-52-0) isomers lack the ortho-nitro/methyl relationship required for this transformation, as the nitro group in these isomers is not situated adjacent to the methyl group [4][5]. The 1,2-dichloro-4-methyl-5-nitrobenzene isomer (CAS 7494-45-3)—which does possess a nitro group ortho to the methyl—has been explicitly identified as intermediate (I) in the published synthetic route for the 5,6-dichloroindole-2-carboxylate target [2], establishing a validated, patent-documented synthetic pathway that leverages the ortho-nitro regiochemical feature shared by 2,4-dichloro-3-nitrotoluene.

Indole synthesis Reissert reaction Regioselectivity Pharmaceutical intermediates

Reductive Amination Selectivity: Steric Shielding by 2,4-Dichloro Pattern May Reduce Dechlorination Side Reactions Compared with Less Hindered Monochloro Analogs

The catalytic hydrogenation of chlorine-substituted nitroaromatics to the corresponding aromatic amines is universally complicated by undesired hydrodechlorination side reactions that reduce yield and generate chlorinated by-product impurities [1]. US Patent 5,410,085 (Bayer AG) establishes that the suppression of dechlorination during nitro reduction requires optimized platinum/nickel/cobalt catalysts on activated charcoal, with the degree of dechlorination being influenced by the steric and electronic environment around each chlorine substituent [1]. While this patent does not provide isomer-specific dechlorination rate data, the established principle that ortho-substituents provide greater steric shielding of adjacent chlorine atoms during heterogeneous catalysis allows a class-level inference: the 2,4-dichloro-3-nitrotoluene pattern, with chlorine atoms flanked by the methyl (C1) and nitro (C3) groups, may offer superior resistance to hydrodechlorination compared with monochloro-nitrotoluene analogs (e.g., 2-chloro-4-nitrotoluene or 4-chloro-3-nitrotoluene) where chlorine atoms are more sterically exposed [2]. Quantitative dechlorination rates for specific dichloronitrotoluene isomers have not been identified in the accessible peer-reviewed or patent literature; this dimension requires experimental verification on a case-by-case basis.

Catalytic hydrogenation Dechlorination suppression Nitro reduction selectivity

Patent-Documented Application in Vacuolar H⁺-ATPase Inhibitor Synthesis: Validated Synthetic Pathway Yielding Pharmacologically Active 5,6-Dichloroindole-2-Carboxylate Derivatives

The dichloronitrotoluene scaffold is explicitly employed as intermediate (I) in the patented synthesis of 5-(5,6-dichloro-2-indolyl)-2-methoxy-2,4-pentadienamides—novel and selective inhibitors of the vacuolar H⁺-ATPase of osteoclasts with bone antiresorptive activity [1][2]. The synthetic route proceeds via condensation of dichloronitrotoluene with diethyl oxalate in the presence of KOEt to afford a phenylpyruvate intermediate, followed by reductive cyclization to yield 5,6-dichloroindole-2-carboxylate (VI)—the key indole building block from which the final pharmacologically active pentadienamide is elaborated over multiple subsequent steps [1]. This validated pathway is codified in patent families JP 1998512251 and WO 9621644 (SmithKline Beecham SpA) and the associated medicinal chemistry publication in the Journal of Medicinal Chemistry (1998, 41, 1568) [2][3]. The specific intermediate identified is 1,2-dichloro-4-methyl-5-nitrobenzene (CAS 7494-45-3), which shares the critical ortho-nitro/methyl regiochemical feature with 2,4-dichloro-3-nitrotoluene, establishing a documented precedent for the dichloronitrotoluene scaffold's utility in producing biologically active indole derivatives.

V-ATPase inhibitor Osteoporosis Indole pharmaceutical intermediate Patent-validated synthesis

2,4-Dichloro-3-nitrotoluene: Optimal Use Cases


Stepwise Synthesis of 2,4-Disubstituted Anilines

For production-scale synthesis of 5,6-dichloroindole-2-carboxylate intermediates destined for vacuolar H⁺-ATPase inhibitor programs, 2,4-dichloro-3-nitrotoluene offers a critical operational advantage: its liquid physical state at ambient temperature permits direct pumping and metering into continuous-flow reactors without the solvent pre-dissolution or heated melt-handling systems required for the solid 2,6-dichloro isomer (mp 53–56 °C) . The ortho-nitro/methyl regiochemistry enables the key Reissert-type condensation with diethyl oxalate under KOEt catalysis, a transformation validated in patent literature (WO 9621644; JP 1998512251) for producing pharmacologically active indole derivatives [1]. The pre-established reversed-phase HPLC method on Newcrom R1 columns (LogP 3.36; MeCN/H₂O/H₃PO₄ mobile phase) provides ready-to-implement in-process control analytics, reducing method development lead time [2].

Herbicidal Dichlorobenzoic Acid Intermediate

In agrochemical active ingredient manufacturing campaigns where multi-ton quantities of nitroaromatic intermediates are processed, the narrower GHS hazard profile of 2,4-dichloro-3-nitrotoluene—lacking the skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) classifications that burden the 2,6-dichloro isomer—translates to reduced engineering control requirements, simpler PPE protocols, and potentially lower insurance and regulatory compliance costs . When selecting between commercially available dichloronitrotoluene isomers for large-volume procurement, the absence of three additional hazard categories represents a quantifiable operational and financial differentiator that should be weighed alongside unit pricing in total-cost-of-ownership calculations .

Cross-Coupling Library Building Block

For medicinal chemistry groups building indole-focused compound libraries, 2,4-dichloro-3-nitrotoluene provides a versatile ortho-nitrotoluene scaffold compatible with multiple classical indole syntheses—Reissert (condensation with oxalate esters), Leimgruber–Batcho (enamine formation with DMF-DMA), and Bartoli (reaction with vinyl Grignard reagents) . The dichloro substitution pattern introduces two synthetic handles for subsequent cross-coupling or nucleophilic aromatic substitution diversification after indole core formation, enabling the generation of 5,6-dichloroindole, 4,5-dichloroindole, or mixed regioisomers depending on cyclization conditions [1]. The documented application of the closely related 1,2-dichloro-4-methyl-5-nitrobenzene in osteoporosis-targeted V-ATPase inhibitor synthesis provides a literature-validated precedent for the biological relevance of compounds derived from this scaffold class [1].

Analytical Reference Standard Procurement: Isomer-Specific Method Validation for Regulatory Dossier Support

Given that 2,4-dichloro-3-nitrotoluene and 2,6-dichloro-3-nitrotoluene share very similar calculated LogP values (3.73 and 3.4–3.73 respectively) and may co-elute under standard reversed-phase HPLC conditions, procurement of the authentic 2,4-isomer as a qualified reference standard is essential for developing isomer-specific analytical methods capable of distinguishing between these structurally similar compounds . The availability of a published, experimentally validated HPLC separation protocol on Newcrom R1 columns provides a starting point for method development and validation in support of regulatory filings (e.g., DMF, CMC sections) where isomer identity and purity must be unequivocally demonstrated [1].

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